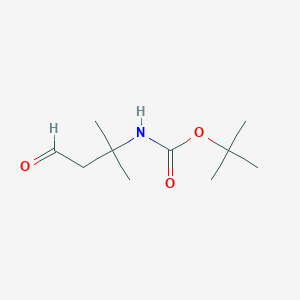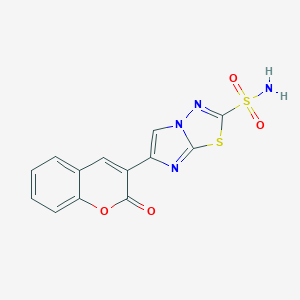
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical properties, which make it an ideal candidate for use in a variety of laboratory experiments.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- is not fully understood. However, it is believed to act by binding to specific receptors or enzymes in cells, thereby modulating their activity. This compound has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammatory diseases. It has also been shown to have anti-cancer activity, by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- in laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications in some areas of research.
Future Directions
There are several potential future directions for research involving Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)-. One area of interest is the development of new derivatives of this compound, with improved biological activity and selectivity. Another potential direction is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and cancerous diseases. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- can be achieved through a variety of methods. One common method involves the reaction of 2-aminothiadiazole with a benzopyranone derivative in the presence of a suitable catalyst. This reaction results in the formation of the desired compound in high yield and purity.
Scientific Research Applications
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. As a result, it has been used in a wide range of laboratory experiments, including studies of cell signaling pathways, gene expression, and enzyme activity.
properties
CAS RN |
183999-59-9 |
|---|---|
Product Name |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyran-3-yl)- |
Molecular Formula |
C13H8N4O4S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-(2-oxochromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C13H8N4O4S2/c14-23(19,20)13-16-17-6-9(15-12(17)22-13)8-5-7-3-1-2-4-10(7)21-11(8)18/h1-6H,(H2,14,19,20) |
InChI Key |
SXWVOIKIEIZZDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
Other CAS RN |
183999-59-9 |
synonyms |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(2-oxo-2H-1-benzopyr an-3-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
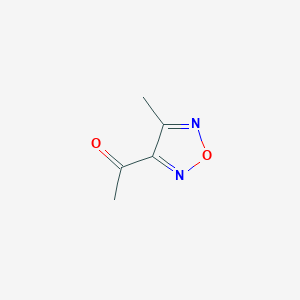

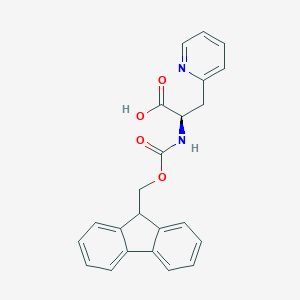
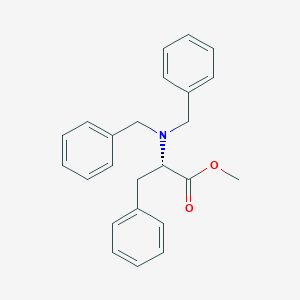
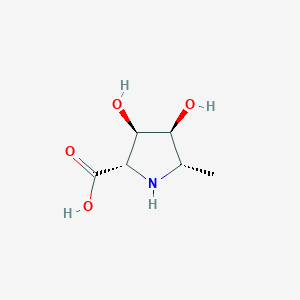
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)


![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)

